(2S)-1-methanesulfonylpropan-2-amine hydrochloride
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Overview
Description
(2S)-1-methanesulfonylpropan-2-amine hydrochloride is a chiral amine derivative with a methanesulfonyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-methanesulfonylpropan-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with (S)-2-aminopropanol.
Methanesulfonylation: The amino group of (S)-2-aminopropanol is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms (2S)-1-methanesulfonylpropan-2-amine.
Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors for the methanesulfonylation step to ensure efficient mixing and reaction completion.
Purification: The product is purified using crystallization or recrystallization techniques to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-methanesulfonylpropan-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as alkoxides or thiolates.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Major Products
Substitution: Products include various substituted amines.
Reduction: The major product is the corresponding free amine.
Oxidation: Products include sulfonic acids and related derivatives.
Scientific Research Applications
(2S)-1-methanesulfonylpropan-2-amine hydrochloride has several applications in scientific research:
Organic Synthesis: Used as a chiral building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Biological Studies: Utilized in studies involving enzyme inhibition and protein modification.
Industrial Applications: Employed in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (2S)-1-methanesulfonylpropan-2-amine hydrochloride involves its interaction with biological molecules:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect metabolic pathways by modifying enzyme activity or protein function.
Comparison with Similar Compounds
Similar Compounds
(S)-2-aminopropanol: The starting material for the synthesis of (2S)-1-methanesulfonylpropan-2-amine hydrochloride.
Methanesulfonyl Chloride: A reagent used in the methanesulfonylation step.
Other Chiral Amines: Compounds with similar structures but different substituents.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
(2S)-1-methylsulfonylpropan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S.ClH/c1-4(5)3-8(2,6)7;/h4H,3,5H2,1-2H3;1H/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMOSNJUPNGFRO-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CS(=O)(=O)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.66 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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